molecular formula C26H22Cl2N2O2S B4926108 2,4-dichloro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide

2,4-dichloro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide

Cat. No. B4926108
M. Wt: 497.4 g/mol
InChI Key: QRVXQRZRWOTCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide involves its binding to the GPR55 receptor. When the compound binds to the receptor, it blocks the activation of downstream signaling pathways, leading to a decrease in the physiological effects of the receptor.
Biochemical and Physiological Effects:
2,4-dichloro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide has been found to have various biochemical and physiological effects. In addition to its role as a GPR55 antagonist, it has also been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids in the body, which can have various effects on pain, inflammation, and other physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dichloro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide in lab experiments is its potency and selectivity as a GPR55 antagonist. This makes it a valuable tool for studying the physiological effects of this receptor. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are many potential future directions for research on 2,4-dichloro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide. One area of focus could be on its potential use in the treatment of pain and inflammation. Another area of interest could be on its effects on bone density and its potential use in the treatment of osteoporosis. Additionally, further research could be done on its interactions with other receptors and enzymes in the body, which could lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide involves several steps. The first step is the reaction of 4-methoxybenzoyl chloride with 2,4-dichloroaniline to form 2,4-dichloro-N-(4-methoxyphenyl)benzamide. This compound is then reacted with propylthiourea to form N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide. Finally, this compound is reacted with phenylmagnesium bromide to form the desired product.

Scientific Research Applications

2,4-dichloro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide has been used in a variety of scientific research applications. One of the most common uses is in the study of G protein-coupled receptors (GPCRs). GPCRs are a type of membrane protein that are involved in many important physiological processes, including vision, taste, and smell. 2,4-dichloro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide has been found to be a potent and selective antagonist of the GPR55 receptor, which is involved in the regulation of pain, inflammation, and bone density.

properties

IUPAC Name

2,4-dichloro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N2O2S/c1-3-7-23-24(17-8-5-4-6-9-17)29-26(33-23)30(19-11-13-20(32-2)14-12-19)25(31)21-15-10-18(27)16-22(21)28/h4-6,8-16H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVXQRZRWOTCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)OC)C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide

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